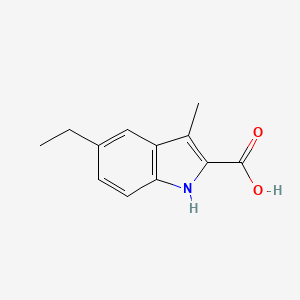

5-ethyl-3-methyl-1H-indole-2-carboxylic acid

Description

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid (molecular formula: C₁₂H₁₃NO₂) is an indole derivative characterized by an ethyl substituent at the 5-position and a methyl group at the 3-position of the indole core, with a carboxylic acid functional group at the 2-position. Its SMILES notation is CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O, and its InChIKey is BXAQLLMOSHMXCP-UHFFFAOYSA-N . Predicted physicochemical properties include a molecular weight of 203.24 g/mol and collision cross-section (CCS) values of 143.8 Ų for the [M+H]+ adduct .

Properties

IUPAC Name |

5-ethyl-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAQLLMOSHMXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368639-30-8 | |

| Record name | 5-ethyl-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different indole-based compounds.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring

Common reagents used in these reactions include p-toluenesulfonic acid, copper iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid serves as a precursor for synthesizing indole derivatives, which have been shown to exhibit anticancer properties. These derivatives can modulate biological pathways associated with cancer cell proliferation and survival, making them potential candidates for novel cancer therapies.

Cannabinoid Receptor Antagonists

This compound can be transformed into indolecarboxamides, which act as antagonists for the cannabinoid CB1 receptor. This receptor is involved in various physiological processes, including pain perception and memory, indicating the therapeutic potential of these derivatives in managing pain and neurological disorders.

HIV Inhibitors

Research has demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, a critical enzyme in the viral replication process. The binding conformation analysis suggests that modifications to the indole core can enhance inhibitory activity, making these compounds promising leads in HIV treatment development .

Biochemical Research

Enzyme Activity Studies

this compound is utilized in studies investigating enzyme interactions and metabolic pathways. Its derivatives have been shown to influence various biochemical processes, aiding researchers in identifying potential therapeutic targets for diseases such as cancer and viral infections .

Inflammatory Response Modulation

The compound's interaction with biological pathways can potentially reveal its role in modulating inflammatory responses. This aspect is crucial for developing anti-inflammatory agents that can alleviate conditions like arthritis or other inflammatory diseases.

Material Science

This compound is explored for its potential in creating novel materials. Its unique properties make it suitable for developing polymers and coatings with specific functionalities beneficial for industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound may contribute to formulating agrochemicals, including pesticides and herbicides. Its ability to modulate biological activity suggests it could help develop more effective and environmentally friendly agricultural products .

Case Study 1: Anticancer Activity

A study investigated the synthesis of indole derivatives from this compound and their effects on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that these derivatives could lead to new anticancer therapies.

Case Study 2: HIV Integrase Inhibition

In another research project, modifications to the indole structure were made to enhance binding affinity to HIV integrase. The optimized compound displayed an IC50 value of 0.13 μM, demonstrating its potential as a potent antiviral agent against HIV .

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing various biological processes. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole-2-carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole-2-carboxylic acids are heavily influenced by substituent type and position. Key analogues include:

Biological Activity

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid (5-EMIC) is a significant derivative of indole, a well-known heterocyclic compound with diverse biological activities. This article explores the biological activity of 5-EMIC, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-EMIC has the molecular formula and a molecular weight of approximately 203.24 g/mol. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis and medicinal chemistry.

The biological activity of 5-EMIC is primarily attributed to its interaction with specific receptors and pathways. Indole derivatives generally exhibit the following mechanisms:

- Receptor Binding : 5-EMIC can interact with various receptors, including cannabinoid receptors, which are involved in pain perception and memory regulation.

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication by targeting viral enzymes. For instance, derivatives similar to 5-EMIC have shown potential as inhibitors of HIV integrase, suggesting a pathway for antiviral applications .

- Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells by affecting cell cycle regulation.

Antiviral Activity

Research has highlighted that indole derivatives, including 5-EMIC, may serve as effective antiviral agents. For example, studies have demonstrated the ability of related compounds to inhibit HIV-1 integrase with IC50 values ranging from 12.41 to 47.44 μM . This suggests that structural modifications on the indole core can enhance antiviral efficacy.

Anticancer Activity

Indole derivatives are being explored for their anticancer properties. Compounds similar to 5-EMIC have shown cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives have been reported to inhibit key protein kinases involved in tumor progression, leading to cell cycle arrest .

Anti-inflammatory Effects

Indole derivatives like 5-EMIC are also noted for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives related to 5-EMIC:

- HIV Integrase Inhibition : A study demonstrated that certain indole derivatives effectively inhibited HIV integrase with improved binding affinities through structural modifications at specific positions on the indole core .

- Cytotoxicity Against Cancer Cells : A review of marine-derived indole alkaloids revealed significant cytotoxicity against human cancer cell lines (e.g., HT-29 and A549), highlighting the potential of indole derivatives as anticancer agents .

- Mechanism Exploration : Investigations into the binding modes of indole derivatives suggest that modifications at the C2 and C3 positions can enhance interactions with target proteins, thereby improving biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of 5-EMIC and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | 446830-65-5 | 0.96 |

| 4-Methyl-1H-indole-6-carboxylic acid | 1545472-15-8 | 1.00 |

| 3-Methyl-1H-indole-5-carboxylic acid | 588688-44-2 | 0.96 |

These compounds share structural similarities with 5-EMIC but may exhibit different pharmacological profiles due to variations in substitution patterns.

Q & A

Q. What are the common synthetic routes for preparing 5-ethyl-3-methyl-1H-indole-2-carboxylic acid and its derivatives?

- Methodological Answer : A typical approach involves condensation reactions using substituted indole precursors. For example, derivatives of indole-2-carboxylic acid can be synthesized via refluxing 3-formyl-1H-indole-2-carboxylate with aminothiazolones in acetic acid (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures . Another method employs hydrolysis of ethyl esters (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) using NaOH under reflux, followed by acid precipitation to yield carboxylic acids .

- Key Reaction Conditions :

| Reagent/Step | Conditions |

|---|---|

| Condensation | AcOH, reflux (3–5 h) |

| Hydrolysis | NaOH (3 N), ethanol, reflux (2 h) |

Q. How can researchers purify and characterize intermediates in the synthesis of this compound?

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH-approved respiratory protection (e.g., P95 filters) and wear full-body PPE to avoid inhalation or skin contact . Store in a cool, dry environment, and avoid drainage contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Stoichiometry : Use a 10% excess of aldehyde precursors (e.g., 3-formyl-1H-indole-2-carboxylate) to drive condensation reactions .

- Solvent Choice : Polar aprotic solvents like DMF enhance solubility during recrystallization .

- Catalysis : Sodium acetate (2.0 equiv) can accelerate thiazole ring formation in multi-step syntheses .

Q. What analytical techniques are most effective for distinguishing structural isomers of indole-2-carboxylic acid derivatives?

- Methodological Answer :

- HPLC-MS : Resolves isomers based on retention times and mass fragmentation patterns.

- X-ray Crystallography : Provides definitive structural data for crystalline intermediates .

- Computational Metrics : Use calculated PSA (e.g., 90.39 Ų for 2-carboxy-5-fluoro-1H-indole-3-acetic acid) to predict chromatographic behavior .

Q. How do substituents at the 3- and 5-positions of the indole core influence biological activity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -F at position 5) to enhance metabolic stability, as seen in analogs like 5-fluoro-1H-indole-3-acetic acid .

- Functionalization : Alkyl groups at position 3 (e.g., methyl or ethyl) can modulate lipophilicity (LogP ~1.6–2.0), affecting membrane permeability .

Q. How should researchers address contradictory data on the compound’s physical properties (e.g., melting point or solubility)?

- Methodological Answer :

- Reproducibility : Standardize purification protocols (e.g., identical recrystallization solvents).

- Reference Standards : Cross-check with high-purity commercial samples (e.g., >95.0% HLC-grade indole-2-carboxylic acid ).

- Note : Some properties (e.g., flash point, vapor pressure) remain unreported for related indoles, necessitating experimental determination .

Q. What strategies mitigate decomposition or side reactions during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.